molecular formula C6H12ClNO3 B6199454 2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride CAS No. 2680539-57-3

2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride

Cat. No.: B6199454
CAS No.: 2680539-57-3
M. Wt: 181.6
InChI Key:
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Description

2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a methoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the desired acid.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes at the cellular level. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyazetidine hydrochloride
  • 2-(3-methoxyazetidin-3-yl)propanoic acid
  • 2-(3-methoxyazetidin-3-yl)butanoic acid

Uniqueness

2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and acetic acid moiety differentiate it from other azetidine derivatives, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride involves the reaction of 3-methoxyazetidine with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "3-methoxyazetidine", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-methoxyazetidine is reacted with chloroacetic acid in the presence of sodium hydroxide to obtain 2-(3-methoxyazetidin-3-yl)acetic acid.", "Step 2: The product from step 1 is hydrolyzed with water to obtain 2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride.", "Step 3: The hydrochloride salt is obtained by acidification of the product from step 2 with hydrochloric acid." ] }

CAS No.

2680539-57-3

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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